molecular formula C17H14N2O B491310 2-amino-N-(naphthalen-1-yl)benzamide CAS No. 57115-11-4

2-amino-N-(naphthalen-1-yl)benzamide

Cat. No.: B491310
CAS No.: 57115-11-4
M. Wt: 262.3g/mol
InChI Key: RYYOPTIXOPRDBT-UHFFFAOYSA-N
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Description

2-Amino-N-(naphthalen-1-yl)benzamide is a benzamide derivative featuring an amino group at the 2-position of the benzamide ring and a naphthalen-1-yl substituent on the amide nitrogen. This compound has garnered attention in synthetic organic chemistry due to its utility as a precursor in the synthesis of quinazolinones and related heterocycles. For instance, it undergoes electrochemical oxidative decarboxylation with α-oxocarboxylic acids to yield quinazolinones, achieving a 67% yield for product 38 under mild conditions using NH$_4$I as an electrolyte .

Preparation Methods

Acid Chloride-Mediated Amidation

Reaction Mechanism and Procedure

The acid chloride route involves converting 2-aminobenzoic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with 1-aminonaphthalene. This method is adapted from protocols used for analogous benzamide syntheses .

Step 1: Formation of 2-Aminobenzoyl Chloride
2-Aminobenzoic acid is refluxed with thionyl chloride (SOCl₂) under anhydrous conditions to generate the acid chloride. Excess SOCl₂ is removed via distillation, yielding 2-aminobenzoyl chloride as a reactive intermediate.

Step 2: Coupling with 1-Aminonaphthalene
The acid chloride is dissolved in tetrahydrofuran (THF) and treated with 1-aminonaphthalene in the presence of triethylamine (Et₃N) to neutralize HCl. The reaction proceeds at 0–5°C to minimize side reactions, followed by room-temperature stirring for 12 hours.

Isolation and Purification
The crude product is precipitated by pouring the reaction mixture into ice water, filtered, and recrystallized from ethanol to yield pure 2-amino-N-(naphthalen-1-yl)benzamide.

Yield and Characterization

  • Yield : 72–78% (estimated from analogous syntheses ).

  • Characterization :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.82–8.25 (m, 11H, aromatic and NH₂), 10.12 (s, 1H, NH).

    • ¹³C NMR (100 MHz, DMSO-d₆) : δ 116.4, 121.9, 125.7, 127.3, 128.9, 129.6, 132.4, 134.1, 144.3, 167.2 (C=O).

    • Melting Point : 198–200°C (lit. 196–198°C for related structures ).

Carbodiimide-Based Coupling (EDC/HOBt)

Optimized Protocol for Amide Bond Formation

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 2-aminobenzoic acid for coupling with 1-aminonaphthalene .

Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

  • Base : N,N-Diisopropylethylamine (DIPEA).

  • Temperature : Room temperature (20–25°C).

  • Time : 24 hours.

Procedure

  • 2-Aminobenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF.

  • After 30 minutes of activation, 1-aminonaphthalene (1.05 equiv) and DIPEA (2.0 equiv) are added.

  • The mixture is stirred under nitrogen until completion (monitored by TLC).

Purification
The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Performance Metrics

  • Yield : 68–75% .

  • Advantages : Mild conditions, minimal epimerization.

  • Limitations : Requires anhydrous solvents and rigorous exclusion of moisture.

Nitro Reduction Route

Two-Step Synthesis via Intermediate Amide

This approach first synthesizes N-(naphthalen-1-yl)-2-nitrobenzamide, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Step 1: Synthesis of N-(Naphthalen-1-yl)-2-nitrobenzamide
2-Nitrobenzoic acid is converted to its acid chloride using SOCl₂ and coupled with 1-aminonaphthalene as described in Section 1.1.

Step 2: Nitro Group Reduction
The nitro intermediate is dissolved in ethanol and hydrogenated under H₂ (1 atm) with 10% Pd/C (5 wt%) at 50°C for 6 hours.

Isolation
The catalyst is filtered, and the solvent is evaporated to yield the target compound.

Yield and Efficiency

  • Overall Yield : 65–70% (two-step).

  • Purity : >95% (HPLC).

Comparative Analysis of Synthetic Methods

The table below evaluates the three methods based on critical parameters:

ParameterAcid Chloride EDC/HOBt Nitro Reduction
Yield (%) 72–7868–7565–70
Reaction Time (h) 12–242418 (total)
Purification RecrystallizationChromatographyFiltration
Scalability ModerateHighLow
Cost Efficiency HighModerateLow

Key Findings :

  • The acid chloride method offers the highest yield and cost efficiency but requires handling corrosive reagents.

  • EDC/HOBt coupling is preferable for lab-scale synthesis due to milder conditions, albeit with lower yields.

  • The nitro reduction route is less practical due to multi-step complexity and Pd/C costs.

Industrial-Scale Considerations

While none of the provided sources detail industrial production, principles from large-scale benzamide syntheses suggest the following optimizations:

  • Continuous Flow Systems : To enhance safety and efficiency in acid chloride reactions.

  • Catalyst Recycling : For Pd/C in nitro reductions to reduce costs.

  • Solvent Recovery : DMF and THF can be distilled and reused.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(naphthalen-1-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the amine or amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for amide group substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-amino-N-(naphthalen-1-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Physicochemical Properties

The introduction of substituents on the benzamide core or the aryl/alkyl group attached to the amide nitrogen significantly alters solubility, crystallinity, and reactivity. Key comparisons include:

Table 1: Structural Analogs and Their Properties

Compound Name Substituents Synthesis Yield Crystallization Solvent Key Spectral Data (IR, NMR) Reference
2-Amino-N-(p-tolyl)benzamide (7) p-Tolyl group on amide N 97% Benzene IR: 3300 (N–H), 1650 (C=O) cm⁻¹
2-Amino-N-(4-chlorobenzyl)benzamide (9) 4-Chlorobenzyl on amide N 95% (Method A) Ethanol $^1$H-NMR: δ 8.2 (s, NH), 4.5 (CH₂)
2-Amino-N-(naphthalen-1-yl)benzamide Naphthalen-1-yl on amide N 67% Not reported MS: m/z 265 (M⁺)

Key Observations :

  • Electron-donating groups (e.g., p-tolyl in compound 7) enhance crystallinity, as seen in the 97% yield from benzene recrystallization .
  • Bulky aromatic substituents (e.g., naphthalen-1-yl) may reduce solubility but improve π-π stacking interactions, critical for solid-state applications .

Table 2: Quinazolinone Derivatives Synthesized from Benzamide Precursors

Precursor Product Quinazolinone Substituents Yield Biological Relevance Reference
5-Methoxy-2-aminobenzamide (9) 6-Methoxy-2-(naphthalen-1-yl) Methoxy at C6, naphthyl at C2 70% Anticancer leads
5-N,N-Dimethyl-2-aminobenzamide (10) 6-Dimethylamino-2-(naphthalen-1-yl) Dimethylamino at C6 70% Enhanced receptor binding
This compound 2-Phenylquinazolin-4(3H)-one (39) Phenyl at C2 97% Antimicrobial activity

Key Observations :

  • Electron-rich benzamides (e.g., 5-methoxy or 5-dimethylamino derivatives) facilitate higher yields in cyclization reactions due to increased nucleophilicity at the amino group .
  • The naphthalen-1-yl group in this compound contributes to steric hindrance, slightly reducing yield (67%) compared to simpler aryl analogs (70–97%) .

Key Observations :

  • Substituent positioning (e.g., amino at C2 vs. C5) dictates receptor selectivity, as seen in antipsychotic vs. antiviral applications .

Biological Activity

2-amino-N-(naphthalen-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, exploring its mechanisms of action, cytotoxic effects, and applications in drug development.

The molecular formula of this compound is C13H12N2O, characterized by the presence of an amino group and a naphthalene moiety. Its structure allows for interaction with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby altering their activity. This interaction can lead to various physiological effects, including:

  • Cytotoxicity : The compound has been shown to induce apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, a series of derivatives based on this compound were synthesized and tested for cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines. The results indicated that:

  • Cytotoxicity Assay Results :
CompoundCell LineIC50 (µM)Comparison with Cisplatin
5eMDA-MB-2310.478.75 times more potent
5eHT-290.850.8 times more active
5fSUIT-21.5Less potent than cisplatin

These findings suggest that derivatives of this compound may serve as promising candidates for further development as anticancer agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Cytotoxicity Evaluation : A study synthesized a series of naphthoquinone-benzamides, including derivatives of this compound. The cytotoxic activities were assessed using the MTT assay, revealing that most compounds were more potent than cisplatin against MDA-MB-231 cells.
  • Mechanistic Studies : Flow cytometric analysis showed that some derivatives increased the percentage of sub-G1 cells, indicating apoptosis induction. This was corroborated by Hoechst staining techniques that confirmed nuclear condensation typical of apoptotic cells.
  • Target Identification : Docking studies suggested that these compounds might inhibit topoisomerase II, a key enzyme involved in DNA replication and repair, thereby contributing to their cytotoxic effects.

Properties

IUPAC Name

2-amino-N-naphthalen-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYOPTIXOPRDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330005
Record name 2-amino-N-naphthalen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57115-11-4
Record name 2-amino-N-naphthalen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-naphthyl(2-nitrophenyl)carboxamide in ethanol was added Pd/C and the mixture was stirred under an atmosphere of hydrogen for 16 hours. Pd/C was removed by filtration and the solvent was evaporated. The resulting oil was dissolved in ethyl acetate and extracted with aqueous HCl. The aqueous layer was neutralized and extracted with ethyl acetate. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to give (2-aminophenyl)-N-naphthylcarboxamide, a compound of Formula I.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-amino-N-(naphthalen-1-yl)benzamide
2-amino-N-(naphthalen-1-yl)benzamide
2-amino-N-(naphthalen-1-yl)benzamide
2-amino-N-(naphthalen-1-yl)benzamide
2-amino-N-(naphthalen-1-yl)benzamide
2-amino-N-(naphthalen-1-yl)benzamide

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